![molecular formula C17H23N3O6S2 B2709991 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428348-85-9](/img/structure/B2709991.png)
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also contains a benzo[d]oxazole group, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A similar compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and similar sulfonamide derivatives have been investigated for their potential therapeutic applications. For instance, sulfonamides have been explored for their antimalarial activity against COVID-19 through computational calculations and molecular docking studies, indicating their potential as therapeutic agents in treating complex diseases (Fahim & Ismael, 2021). Furthermore, the design of selective 5-HT7 receptor ligands and multifunctional agents from arylsulfonamide derivatives suggests their applicability in treating CNS disorders (Canale et al., 2016).
Synthetic Methodologies
Sulfonamide derivatives have been central to the development of new synthetic methodologies. The exploration of β-piperidinoethylsulfides oxidation leading to β-aminoethylsulfones demonstrates the chemical versatility of sulfonamides in synthesizing kinase inhibitors (Griffin et al., 2006). Additionally, the Rh(II)-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazoles highlights an innovative approach to generate sulfonylated unsaturated piperidines, showcasing the utility of sulfonamides in synthesizing novel heterocyclic and macrocyclic structures (Furukawa et al., 2019).
Antibacterial Applications
The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety reveal their potential as antibacterial agents. This research underscores the significance of sulfonamides in the development of new antimicrobial compounds that could offer alternative treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S2/c1-19-15-10-14(4-5-16(15)26-17(19)21)27(22,23)18-11-12-6-8-20(9-7-12)28(24,25)13-2-3-13/h4-5,10,12-13,18H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXHRDSZLTZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.